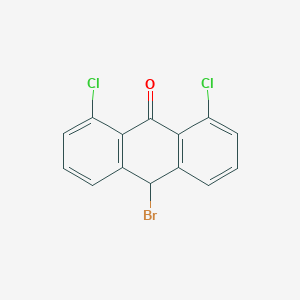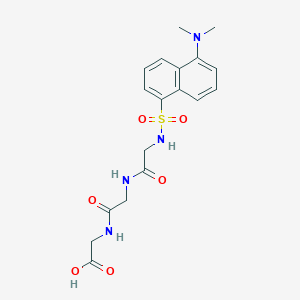
Glycine, N-(N-(N-((5-(dimethylamino)-1-naphthalenyl)sulfonyl)glycyl)glycyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-(2-(5-(Dimethylamino)naphthalene-1-sulfonamido)acetamido)acetamido)acetic acid is a complex organic compound known for its unique structural properties and applications in various scientific fields. This compound is characterized by the presence of a naphthalene ring substituted with a dimethylamino group and a sulfonamide group, which are further linked to acetamido groups. The compound’s structure allows it to participate in a variety of chemical reactions, making it valuable in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2-(5-(Dimethylamino)naphthalene-1-sulfonamido)acetamido)acetamido)acetic acid typically involves multiple steps, starting with the preparation of the naphthalene derivative. One common method involves the reaction of 5-(dimethylamino)naphthalene-1-sulfonyl chloride with acetamide under controlled conditions to form the intermediate sulfonamide. This intermediate is then subjected to further reactions with acetamido groups to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(2-(2-(5-(Dimethylamino)naphthalene-1-sulfonamido)acetamido)acetamido)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
2-(2-(2-(5-(Dimethylamino)naphthalene-1-sulfonamido)acetamido)acetamido)acetic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in the study of protein interactions and labeling due to its fluorescent properties.
Medicine: Investigated for potential therapeutic applications and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2-(2-(5-(Dimethylamino)naphthalene-1-sulfonamido)acetamido)acetamido)acetic acid involves its interaction with specific molecular targets and pathways. The compound’s sulfonamide group can form stable complexes with proteins, making it useful in studying protein dynamics and interactions. Additionally, its fluorescent properties allow it to be used in fluorescence resonance energy transfer (FRET) experiments to investigate molecular interactions .
Comparison with Similar Compounds
Similar Compounds
Dansyl chloride: A related compound used for similar applications in protein labeling and fluorescence studies.
Dansyl amide: Another derivative with comparable properties and applications.
Uniqueness
2-(2-(2-(5-(Dimethylamino)naphthalene-1-sulfonamido)acetamido)acetamido)acetic acid is unique due to its specific structural features, which provide distinct reactivity and fluorescence characteristics. Its ability to participate in a wide range of chemical reactions and its applications in various scientific fields make it a valuable compound for research and industrial purposes.
Properties
CAS No. |
65251-20-9 |
|---|---|
Molecular Formula |
C18H22N4O6S |
Molecular Weight |
422.5 g/mol |
IUPAC Name |
2-[[2-[[2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]acetyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C18H22N4O6S/c1-22(2)14-7-3-6-13-12(14)5-4-8-15(13)29(27,28)21-10-17(24)19-9-16(23)20-11-18(25)26/h3-8,21H,9-11H2,1-2H3,(H,19,24)(H,20,23)(H,25,26) |
InChI Key |
ASBVTSWJALBNIZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCC(=O)NCC(=O)NCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


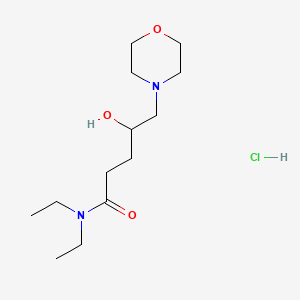

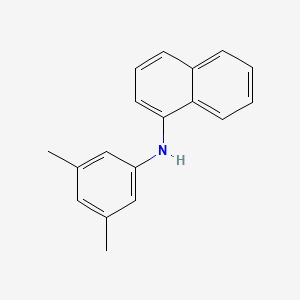

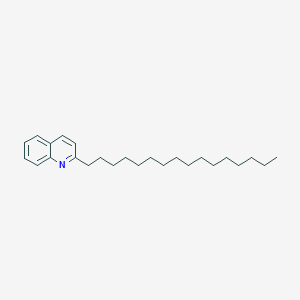
![Pyridinium, 3-(aminocarbonyl)-1-[(4-methoxyphenyl)methyl]-, chloride](/img/structure/B14490120.png)
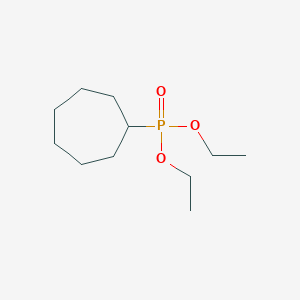
![[1-(3,4-Dimethoxyphenyl)cyclopentyl]acetyl chloride](/img/structure/B14490133.png)

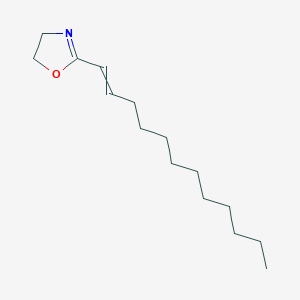
![2-(Chloromethyl)-5-ethyl[1,3]thiazolo[2,3-c][1,2,4]triazol-3(2H)-one](/img/structure/B14490158.png)

